molecular formula C5H10ClNO B13914555 Pyrrolidine-2-carbaldehyde hydrochloride

Pyrrolidine-2-carbaldehyde hydrochloride

Cat. No.: B13914555
M. Wt: 135.59 g/mol
InChI Key: MCPRMXYBWPXPFL-UHFFFAOYSA-N
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Description

Pyrrolidine-2-carbaldehyde hydrochloride: is a chemical compound that features a pyrrolidine ring with an aldehyde group at the second position and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrrolidine-2-carbaldehyde hydrochloride can be synthesized through several methods. One common approach involves the oxidation of pyrrolidine derivatives . For instance, pyrrolidine can be oxidized using reagents such as potassium permanganate or chromium trioxide to yield pyrrolidine-2-carbaldehyde, which can then be converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves the cascade reactions of N-substituted piperidines . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and subsequent conversion to the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine-2-carbaldehyde hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

    Oxidation: Pyrrolidine-2-carboxylic acid.

    Reduction: Pyrrolidine-2-methanol.

    Substitution: Depending on the nucleophile, various substituted pyrrolidine derivatives.

Mechanism of Action

The mechanism by which pyrrolidine-2-carbaldehyde hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, thereby altering their function.

Comparison with Similar Compounds

Uniqueness: Pyrrolidine-2-carbaldehyde hydrochloride is unique due to the presence of the aldehyde group, which imparts distinct reactivity compared to other pyrrolidine derivatives. This reactivity makes it a valuable intermediate in organic synthesis and a versatile building block for the development of novel compounds with diverse biological activities .

Properties

Molecular Formula

C5H10ClNO

Molecular Weight

135.59 g/mol

IUPAC Name

pyrrolidine-2-carbaldehyde;hydrochloride

InChI

InChI=1S/C5H9NO.ClH/c7-4-5-2-1-3-6-5;/h4-6H,1-3H2;1H

InChI Key

MCPRMXYBWPXPFL-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C=O.Cl

Origin of Product

United States

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